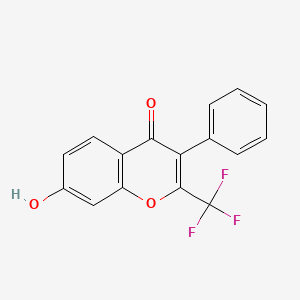

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the chromen-4-one scaffold

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one typically involves the condensation of appropriate phenolic compounds with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of a Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The chromen-4-one core can be reduced to chroman-4-one using reducing agents such as sodium borohydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of 7-oxo-3-phenyl-2-trifluoromethyl-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-phenyl-2-trifluoromethyl-chroman-4-one.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression.

Vergleich Mit ähnlichen Verbindungen

- 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one

- 7-Hydroxy-3-(3-methylphenoxy)-2-trifluoromethyl-chromen-4-one

- 7-Hydroxy-8-methyl-3-phenyl-2-trifluoromethyl-chromen-4-one

Comparison: Compared to its analogs, 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature may contribute to its superior biological activity and potential therapeutic applications.

Biologische Aktivität

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, a member of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor, antioxidant, and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chromenone core with a hydroxyl group and a trifluoromethyl substituent, enhancing its lipophilicity and metabolic stability. These structural features contribute to its biological efficacy.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values indicate promising potential for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), with an IC50 value indicating potent activity. This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The hydroxyl group plays a critical role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.

- Enzyme Interaction : The compound interacts with specific active sites of enzymes like AChE, modulating their activity and potentially leading to therapeutic effects against neurodegenerative diseases.

- Antimicrobial Action : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes, which may contribute to its antimicrobial efficacy .

Study 1: Antioxidant and Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on PC12 cells exposed to hydrogen peroxide. The results demonstrated that the compound significantly reduced cell death in a dose-dependent manner, supporting its potential as a neuroprotective agent .

Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were synthesized and tested for their antimicrobial activity. The findings revealed that modifications to the phenyl group could enhance activity against specific bacterial strains, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | AChE Inhibition IC50 | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | 3 μM | Effective |

| 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one | Moderate | 5 μM | Moderate |

| 7-Hydroxy-8-methyl-3-phenyl-2-trifluoromethyl-chromen-4-one | Low | 10 μM | Low |

This table illustrates how structural modifications influence the biological activities of related compounds.

Eigenschaften

IUPAC Name |

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFSMBIYHJJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417382 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84858-65-1 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.